N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound featuring a benzothiophene moiety, a hydroxyethyl group, and a thiadiazole ring
Mechanism of Action
Target of Action
It’s known that benzothiophene derivatives have been of interest to scientists due to their potential as biologically active compounds . They have been used in medicinal chemistry to develop advanced compounds with a variety of biological effects .
Mode of Action
Benzothiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties
Biochemical Pathways
Benzothiophene derivatives are known to interact with various biochemical pathways due to their diverse pharmacological properties . The downstream effects of these interactions would depend on the specific targets and mode of action of the compound.
Result of Action
Based on the known pharmacological properties of benzothiophene derivatives, it can be inferred that this compound may have potential therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiophene core. One common approach is the coupling of 2-(benzo[b]thiophen-3-yl)-2-hydroxyethylamine with 4-propyl-1,2,3-thiadiazole-5-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, and a suitable solvent such as dichloromethane is used.
Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. Large-scale reactors are employed, and reaction conditions are carefully monitored to ensure consistency and quality. Purification steps, such as recrystallization or chromatography, are also integrated into the production process to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of heterocyclic chemistry.
Biology: The compound has been investigated for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Industry: Utilized in the development of advanced materials and as a catalyst in organic synthesis.
Comparison with Similar Compounds
Benzothiophene derivatives: These compounds share the benzothiophene core and are known for their diverse biological activities.
Thiadiazole derivatives: Compounds containing the thiadiazole ring are also studied for their medicinal properties.
Hydroxyethylamines: These compounds are used in various chemical syntheses and have shown biological activity.
Uniqueness: N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of functional groups, which contribute to its multifaceted applications and potential therapeutic benefits.
This comprehensive overview highlights the significance of this compound in scientific research and its potential impact across various fields
Biological Activity
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a complex compound that belongs to the thiadiazole family, which has garnered significant interest due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring, which contributes to its biological activity. The presence of a benzo[b]thiophene moiety and a hydroxyl group enhances its potential interactions within biological systems. The carboxamide functional group further increases its solubility and reactivity.
1. Antimicrobial Activity
Thiadiazole derivatives are known for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains, particularly Gram-positive bacteria. For example, studies have shown that certain thiadiazoles can inhibit the growth of Staphylococcus aureus and other pathogenic bacteria .
2. Anticancer Properties
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. The compound under discussion has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating the ability to induce apoptosis and inhibit tumor growth through mechanisms involving tubulin interaction and kinase inhibition .
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Anticancer | Induces apoptosis in cancer cells | |
Anti-inflammatory | Potential to reduce inflammation in various models |
Target Interactions
The biological activity of this compound is attributed to its interaction with various molecular targets. Thiadiazoles can modulate enzyme activities and receptor functions, affecting cellular signaling pathways.
Biochemical Pathways
The compound is believed to influence several biochemical pathways that are crucial for cell survival and proliferation. For instance, it may affect pathways involved in apoptosis and cell cycle regulation .
Pharmacokinetics
The pharmacokinetic properties of thiadiazole derivatives are influenced by their lipophilicity and solubility characteristics. These factors are critical for determining the bioavailability and distribution of the compound within biological systems .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). These studies indicate that the compound can effectively inhibit cell proliferation at micromolar concentrations .
In Vivo Studies
Preliminary in vivo studies have shown promising results regarding the anticancer effects of this compound in animal models. Notably, it has been associated with reduced tumor size and improved survival rates in treated subjects .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-propylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S2/c1-2-5-12-15(23-19-18-12)16(21)17-8-13(20)11-9-22-14-7-4-3-6-10(11)14/h3-4,6-7,9,13,20H,2,5,8H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZOLRKVUCSDJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC(C2=CSC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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